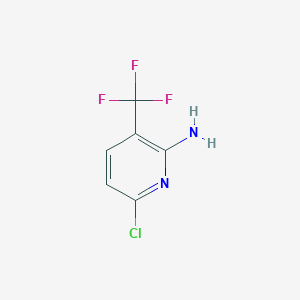

6-Chloro-3-(trifluoromethyl)pyridin-2-amine

Übersicht

Beschreibung

6-Chloro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2. It is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 3rd position, and an amine group at the 2nd position on a pyridine ring. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes such as reverse transcriptase .

Mode of Action

This is achieved by lowering the pKa of the cyclic carbamate, thereby facilitating a key hydrogen bonding interaction with the protein .

Biochemical Pathways

For instance, they can impact the microbial fatty acid synthase (FAS) pathway, which plays a crucial role in cell viability .

Pharmacokinetics

The trifluoromethyl group in a molecule is known to influence its pharmacokinetic properties, potentially enhancing its bioavailability .

Result of Action

The presence of a trifluoromethyl group in a molecule can enhance its potency, leading to more pronounced molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation characteristics

Dosage Effects in Animal Models

The effects of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with certain enzymes or cofactors

Transport and Distribution

It is known to interact with certain transporters or binding proteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with ammonia under specific conditions to yield the desired amine compound .

Industrial Production Methods

Industrial production of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine often employs large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may involve the use of catalysts to enhance the reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of trifluoromethyl pyridines, including 6-Chloro-3-(trifluoromethyl)pyridin-2-amine, exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity against bacteria .

Anticancer Properties

Compounds containing the trifluoromethyl group have been evaluated for their anticancer activities. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. These compounds are being explored as potential leads for developing new anticancer agents .

Agrochemicals

Pesticide Development

this compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are being investigated for insecticidal and fungicidal properties. For example, novel trifluoromethyl pyrimidine derivatives have shown promising antifungal and insecticidal activities in bioassays, suggesting that similar pyridine derivatives could be effective in pest control applications .

Material Science

Building Blocks for Synthesis

This compound is utilized as a building block in organic synthesis due to its unique structural features. It can be employed to synthesize more complex molecules used in pharmaceuticals and materials science. The ability to modify the pyridine ring allows for the creation of tailored compounds with specific properties, which is valuable in developing new materials with desired functionalities .

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | MRSA | 5.0 |

| Compound B | Anticancer | PC3 | 10.0 |

| Compound C | Fungicidal | Fungal Strain X | 15.0 |

| Compound D | Insecticidal | Pest Y | 20.0 |

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| N-Arylation | This compound + Aryl Halide | Base, Solvent A | 70 |

| Amine Coupling | This compound + Amine B | Catalyst C | 60 |

| Hydrolysis | Ester Derivative + Water | Acidic Conditions | 85 |

Case Studies

Case Study 1: Antimicrobial Screening

In a study published by Frontiers in Chemistry, several trifluoromethyl pyridine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with the trifluoromethyl group significantly inhibited the growth of MRSA, highlighting the potential of such compounds in developing new antibiotics .

Case Study 2: Agrochemical Applications

A recent patent described the use of trifluoromethyl pyridine derivatives as effective insecticides. The research demonstrated that these compounds had a higher efficacy compared to traditional pesticides, suggesting their potential use in sustainable agriculture practices .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

- 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

- 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

6-Chloro-3-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Biologische Aktivität

6-Chloro-3-(trifluoromethyl)pyridin-2-amine (CAS Number: 79456-27-2) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C₆H₄ClF₃N₂

- Molecular Weight : 196.56 g/mol

- Purity : ≥95%

- Physical State : Solid (white to light yellow powder)

- Melting Point : 45.0 to 49.0 °C

Biological Activity Overview

This compound has been investigated for various biological activities, including antibacterial and antichlamydial properties. The presence of the trifluoromethyl group significantly influences its biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of electron-withdrawing groups like trifluoromethyl enhances the efficacy of these compounds.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Reference Compound (e.g., Penicillin) | 3 | Standard for comparison |

Study 1: Antichlamydial Activity

A study focused on the synthesis and evaluation of various pyridine derivatives, including this compound, found that compounds with a trifluoromethyl group exhibited notable antichlamydial activity. The presence of this group was critical for enhancing selectivity and potency against Chlamydia species.

"The presence of the trifluoromethyl substituent provided antichlamydial activity, highlighting its importance in the molecular structure" .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study demonstrated that modifications to the pyridine ring could significantly alter biological activity. The introduction of chlorine and trifluoromethyl groups was shown to enhance antimicrobial properties, suggesting that careful structural modifications can lead to more effective therapeutic agents.

| Modification | Observed Activity |

|---|---|

| Trifluoromethyl Group | Enhanced activity against Chlamydia |

| Chlorine Substitution | Moderate activity observed |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the electron-withdrawing properties of the trifluoromethyl group increase the compound's lipophilicity, facilitating better membrane penetration and interaction with bacterial targets.

Eigenschaften

IUPAC Name |

6-chloro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMSOSLGTYIFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.